molecular formula C6H12O2Sn B12294977 Stannane, cyclohexylhydroxyoxo- CAS No. 22771-18-2

Stannane, cyclohexylhydroxyoxo-

Cat. No.: B12294977
CAS No.: 22771-18-2
M. Wt: 234.87 g/mol
InChI Key: LBRGAPKPFGAPFU-UHFFFAOYSA-M
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Description

Stannane, cyclohexylhydroxyoxo- is an organotin compound that features a tin atom bonded to a cyclohexyl group, a hydroxy group, and an oxo group. Organotin compounds are known for their versatility in organic synthesis and industrial applications. The unique structure of stannane, cyclohexylhydroxyoxo- allows it to participate in various chemical reactions, making it a valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, cyclohexylhydroxyoxo- can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with tin(IV) chloride, followed by hydrolysis to introduce the hydroxy and oxo groups. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound.

Industrial Production Methods

In industrial settings, the production of stannane, cyclohexylhydroxyoxo- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Industrial production also emphasizes safety measures to handle the potentially toxic nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

Stannane, cyclohexylhydroxyoxo- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The oxo group can be reduced to a hydroxy group under specific conditions.

    Substitution: The tin atom can participate in substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides like bromine or chlorine can react with the tin atom in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group results in a secondary alcohol.

Scientific Research Applications

Stannane, cyclohexylhydroxyoxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of stannane, cyclohexylhydroxyoxo- in drug development and delivery systems.

    Industry: It is employed in the production of polymers, coatings, and other materials due to its ability to catalyze various chemical reactions.

Mechanism of Action

The mechanism by which stannane, cyclohexylhydroxyoxo- exerts its effects involves the formation of reactive intermediates. The tin atom can form coordination complexes with other molecules, facilitating various chemical transformations. The hydroxy and oxo groups also play a role in the compound’s reactivity, allowing it to participate in redox reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.

    Triphenyltin chloride: Used in organic synthesis and as a biocide.

    Dibutyltin oxide: Employed in the production of polyurethanes and as a catalyst.

Uniqueness

Stannane, cyclohexylhydroxyoxo- is unique due to its specific combination of functional groups, which allows it to participate in a broader range of chemical reactions compared to other organotin compounds. Its structure provides a balance between reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.

Properties

22771-18-2

Molecular Formula

C6H12O2Sn

Molecular Weight

234.87 g/mol

IUPAC Name

cyclohexyl-hydroxy-oxotin

InChI

InChI=1S/C6H11.H2O.O.Sn/c1-2-4-6-5-3-1;;;/h1H,2-6H2;1H2;;/q;;;+1/p-1

InChI Key

LBRGAPKPFGAPFU-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[Sn](=O)O

Origin of Product

United States

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